

A Comprehensive Technical Guide to the Natural Sources of Chalcone Compounds

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Compound of Interest		
Compound Name:	Chalcone	
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For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Chalcone Compounds

Chalcones are a significant class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[2] This unique chemical scaffold serves as a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[2] The presence of diverse substituents on the aromatic rings gives rise to a vast number of **chalcone** derivatives, each with distinct physicochemical properties and biological activities.

Chalcones play crucial roles in plants, acting as pigments, defense compounds against pathogens and UV radiation, and signaling molecules. In recent years, they have garnered substantial interest from the scientific community due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] This has positioned them as promising lead compounds in drug discovery and development.

II. Natural Sources of Chalcone Compounds

Chalcone compounds are widely distributed in the plant kingdom and can be found in a variety of dietary and medicinal sources.



A. Dietary Sources

Many common fruits, vegetables, herbs, and spices are rich sources of **chalcone**s, making them readily accessible through a regular diet.

- Fruits: Apples (Malus domestica) are a notable source of the dihydro**chalcone**s phloretin and its glucoside, phloridzin.[5] Tomatoes (Solanum lycopersicum) are particularly rich in naringenin **chalcone**, with the highest concentrations found in the peel.[6][7] Citrus fruits also contain various **chalcone** derivatives.
- Vegetables: Besides tomatoes, other vegetables such as shallots, bean sprouts, and potatoes contain chalcones, albeit in smaller quantities.
- Herbs and Spices: Licorice root (Glycyrrhiza glabra) is a well-known source of several chalcones, including isoliquiritigenin and licochalcone A.[6] The kava plant (Piper methysticum) contains the chalcones flavokawain A, B, and C.[8] Cardamom (Elettaria cardamomum) is a source of cardamonin.
- Other Edible Plants: Hops (Humulus lupulus), a key ingredient in beer, are a rich source of the prenylated **chalcone** xanthohumol.[9]

B. Medicinal Plants

Certain plants used in traditional medicine are particularly abundant in specific **chalcone** compounds.

- Rhus verniciflua: The bark of this tree is a significant source of the **chalcone** butein.[10]
- Psoralea corylifolia: The seeds of this plant, also known as babchi, are a primary source of isobavachalcone.[11][12]

C. Quantitative Analysis of Chalcones in Natural Sources

The concentration of **chalcone** compounds can vary significantly depending on the plant species, cultivar, part of the plant, growing conditions, and extraction method. The following







table summarizes the quantitative data for prominent **chalcone**s in their respective natural sources.



Chalcone Compound	Natural Source	Plant Part	Concentration Range	Reference(s)
Xanthohumol	Hops (Humulus lupulus)	Cones	0.1 - 1% of dry weight	[9]
Hops (Humulus lupulus)	Flowers	0.106 - 12.7 mg/g	[2]	
Beer	2 μg/L - 1.2 mg/L	[13]		
Phloretin	Apple (Malus domestica)	Peel	0.6 - 2.2 μg/g FW	[5]
Apple (Malus domestica)	Flesh	0.4 - 0.8 μg/g FW	[5]	
Apple Tree (Malus domestica)	Leaves	292 - 726 μg/g	[14]	-
Phloridzin	Apple (Malus domestica)	Peel	16.4 - 84.11 μg/g FW	[5]
Apple (Malus domestica)	Flesh	6.6 - 45.1 μg/g FW	[5]	
Apple Tree (Malus domestica)	Bark	up to 91.7 mg/g DW	[3]	_
Apple Tree (Malus domestica)	Leaves	up to 82.5 mg/g DW	[3]	
Naringenin Chalcone	Tomato (Solanum lycopersicum)	Peel	5 - 10 mg/kg FW	[15]
Cherry Tomato	Fruit	15.26 mg/100g FW (at harvest)	[16]	_



Cherry Tomato	Fruit	57.8 mg/kg FW (free)	[17]	_
Butein	Rhus verniciflua	Bark	0.47 mg/g (in water extract)	[4]
Flavokawain A	Kava (Piper methysticum)	Extract	0.46% of extract	[8]
Kava (Piper methysticum)	Noble Varieties	7.6 mg/g	[18]	
Kava (Piper methysticum)	Two-day Varieties	24.0 mg/g	[18]	
Flavokawain B	Kava (Piper methysticum)	Noble Varieties	6.0 mg/g	[18]
Kava (Piper methysticum)	Two-day Varieties	26.3 mg/g	[18]	
Flavokawain C	Kava (Piper methysticum)	Noble Varieties	5.8 mg/g	[18]
Kava (Piper methysticum)	Two-day Varieties	14.3 mg/g	[18]	
Isobavachalcone	Psoralea corylifolia	Seeds	0.74 - 11.71 mg/g	[11][19]

III. Experimental Protocols for Extraction and Isolation

The following section provides detailed methodologies for the extraction and isolation of key **chalcone** compounds from their natural sources.

A. Extraction and Isolation of Xanthohumol from Hops (Humulus lupulus)

Protocol 1: Sequential Extraction



This method allows for the fractionation of various high-value compounds from hops, including xanthohumol.[20]

- Initial Solid-Liquid Extraction:
 - Grind hop pellets to a fine powder.
 - \circ Extract the hop powder with a methanol-dichloromethane mixture (19.7% v/v methanol) at room temperature for 89 minutes. This initial extraction will contain α and β -acids, xanthohumol, and other phenolic compounds.
- Fractionation:
 - Separate the extract into soft resins (containing α- and β-acids), hard resins (containing xanthohumol), and spent solids (containing other phenolics) through subsequent partitioning steps.
- Purification of Xanthohumol:
 - The hard resin fraction can be further purified using techniques such as high-speed counter-current chromatography (HSCCC) with a solvent system of n-hexane—ethyl acetate—methanol—water (5:5:4:3, v/v/v/v) to yield high-purity xanthohumol.[15]

Protocol 2: Green Extraction using Deep Eutectic Solvents (DES)[19]

- Extraction:
 - Mix spent hops with a DES composed of choline chloride and propylene glycol (1:2 mol/mol) containing 5 wt% water at a solid-to-solvent ratio of 1:50 (w/w).
 - Heat the mixture at 60°C for 1 hour.
- Precipitation:
 - Add water as an antisolvent to the DES extract at a ratio of 3:1 (v/w) to precipitate xanthohumol.
- Isolation and Analysis:



- Collect the precipitate and extract with methanol.
- Analyze the methanol extract by HPLC to determine the xanthohumol content.

B. Extraction and Quantification of Phloretin and Phloridzin from Apples (Malus domestica)

Protocol: HPLC-DAD-MS/MS Analysis[5][21]

- Sample Preparation:
 - Homogenize fresh apple peel or flesh.
 - Extract the homogenate with a suitable solvent, such as methanol or ethanol.
 - Centrifuge the extract at 13,000 x g for 20 minutes before analysis.
- · HPLC Analysis:
 - Utilize a micro-HPLC system with a C18 analytical column (e.g., Halo C18, 50 mm × 0.5 mm, 2.7 μm i.d.).
 - Employ a gradient elution program with mobile phases consisting of water/formic acid (eluent A) and acetonitrile/formic acid (eluent B). A typical gradient is: 5–90% B over 2 minutes.
- Detection and Quantification:
 - Connect the HPLC system to a mass spectrometer with an electrospray ionization (ESI)
 source for detection and quantification of phloretin and phloridzin.

C. Extraction and Isolation of Naringenin Chalcone from Tomatoes (Solanum lycopersicum)

Protocol: Solvent Extraction and Purification

Extraction:



- Homogenize fresh tomato peels in methanol.
- Filter the mixture to separate the solid residue.
- Concentrate the methanol extract under reduced pressure.
- Purification:
 - The crude extract can be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate naringenin chalcone.

D. Extraction and Isolation of Butein from Rhus verniciflua

Protocol: Solvent Extraction and Chromatographic Purification

- Extraction:
 - Extract the powdered bark of Rhus verniciflua with a suitable organic solvent such as methanol or ethanol at room temperature.
- Purification:
 - Concentrate the extract and subject it to column chromatography on silica gel.
 - Elute the column with a gradient of chloroform and methanol to separate and purify butein.

E. Extraction and Isolation of Flavokawains from Kava (Piper methysticum)

Protocol: Acetone Extraction and HPTLC Analysis[22]

- Extraction:
 - Extract the ground rhizome of the kava plant with acetone, which is an efficient solvent for both kavalactones and flavokawains. Sonication can be used to improve extraction efficiency.



- High-Performance Thin-Layer Chromatography (HPTLC) Analysis:
 - Apply the acetone extract to an HPTLC plate.
 - Develop the plate in a suitable mobile phase.
 - Quantify flavokawains A, B, and C by scanning the plate at a wavelength of 355 nm.

F. Extraction and Isolation of Isobavachalcone from Psoralea corylifolia

Protocol 1: Alkaline Extraction and Acid Precipitation[6]

- Alkaline Extraction:
 - Mix powdered seeds of Psoralea corylifolia with a 4% alkali solution (solid-to-liquid ratio of 1:10) and stir for 2 hours.
 - Filter to separate the liquid extract.
- Acid Precipitation:
 - Adjust the pH of the liquid extract to 6 with an acid to precipitate isobavachalcone.
 Ultrasound treatment can enhance precipitation.
- Isolation and Purification:
 - Collect the precipitate by filtration, wash with distilled water, and recrystallize from methanol.

Protocol 2: Solvent Extraction and Column Chromatography[6]

- Defatting:
 - Extract the powdered seeds with petroleum ether to remove lipids.
- Methanol Extraction:



- Extract the defatted material with methanol using a Soxhlet apparatus.
- Concentrate the methanol extract.
- Column Chromatography:
 - Load the crude extract onto a silica gel column and elute with a gradient of benzene and chloroform to isolate isobayachalcone.

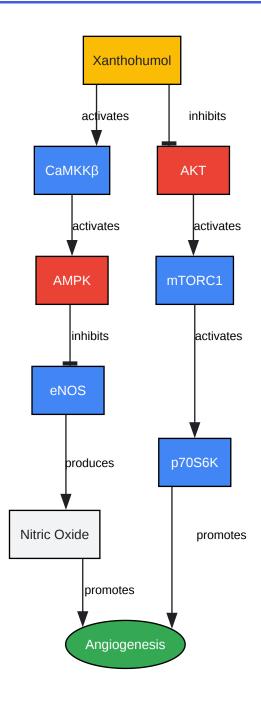
IV. Signaling Pathways Modulated by Chalcone Compounds

Chalcone compounds exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by prominent **chalcone**s.

A. Xanthohumol Signaling Pathways

Xanthohumol has been shown to inhibit angiogenesis by activating AMPK and inhibiting the AKT signaling pathway in endothelial cells.[11]





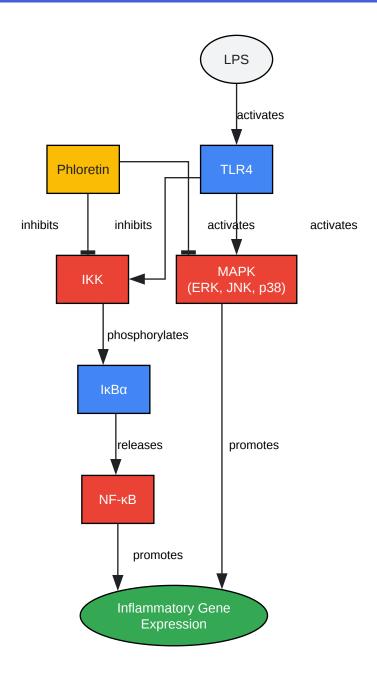
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Xanthohumol's anti-angiogenic signaling pathways.

B. Phloretin and Phloridzin Signaling Pathways

Phloretin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[23]





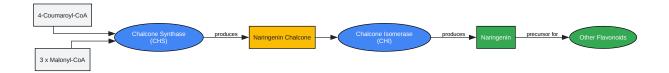
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Phloretin's anti-inflammatory signaling pathways.

C. Naringenin Chalcone Biosynthesis Pathway

Naringenin **chalcone** is a key intermediate in the flavonoid biosynthesis pathway.[16][24]





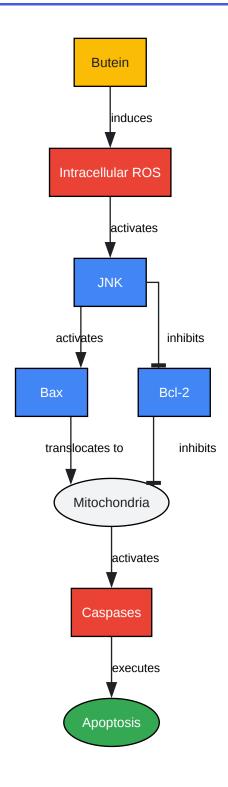
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Biosynthesis pathway of naringenin chalcone.

D. Butein Signaling Pathways

Butein has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[25]





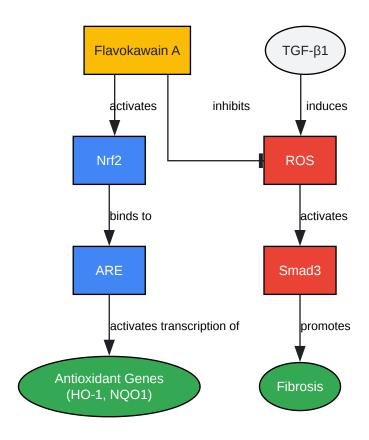
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Butein-induced apoptotic signaling pathway.

E. Flavokawain A Signaling Pathways



Flavokawain A exhibits anti-fibrotic and antioxidant effects by inhibiting ROS/Smad3 signaling and activating the Nrf2/ARE pathway.[2][12]



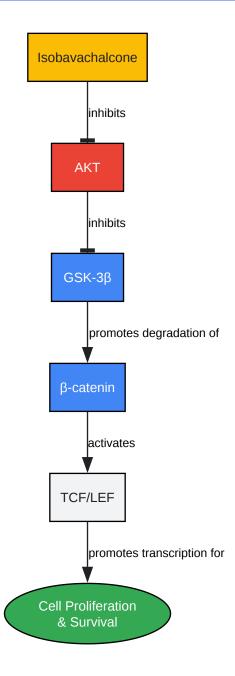
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Anti-fibrotic and antioxidant signaling of Flavokawain A.

F. Isobavachalcone Signaling Pathways

Isobava**chalcone** exerts anti-cancer effects in colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[26]





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Isobavachalcone's anti-cancer signaling pathway.

V. Conclusion and Future Perspectives

Chalcone compounds, abundant in a wide variety of natural sources, represent a class of phytochemicals with immense therapeutic potential. This guide has provided a comprehensive overview of their natural origins, quantitative distribution, and detailed methodologies for their extraction and isolation. Furthermore, the elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action.



Future research should focus on the discovery of novel **chalcone**s from unexplored natural sources, the development of more efficient and sustainable extraction techniques, and the comprehensive evaluation of their efficacy and safety in preclinical and clinical studies. The versatility of the **chalcone** scaffold also presents exciting opportunities for the semi-synthetic modification of natural **chalcone**s to enhance their potency and selectivity for specific therapeutic targets. A deeper understanding of the structure-activity relationships of **chalcone**s will undoubtedly pave the way for the development of new and effective drugs for a range of human diseases.

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